[5-(4-Methoxy-benzyl)-tetrazol-2-yl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of WAY-312258 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the creation of the spirocyclic core, which is a key feature of WAY-312258.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods: Industrial production of WAY-312258 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: WAY-312258 can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Wissenschaftliche Forschungsanwendungen
WAY-312258 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its role in modulating biological pathways related to amyloid diseases and synucleinopathies.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of WAY-312258 involves its interaction with specific molecular targets and pathways:
Molecular Targets: WAY-312258 targets amyloid proteins and synuclein, which are implicated in neurodegenerative diseases.
Pathways Involved: It modulates pathways related to protein aggregation and clearance, thereby reducing the formation of toxic protein aggregates
Vergleich Mit ähnlichen Verbindungen
WAY-312258 can be compared with other compounds that have similar structures or biological activities:
Similar Compounds: Compounds such as WAY-316606 and WAY-600 are structurally related and have similar applications in the study of neurodegenerative diseases.
Uniqueness: WAY-312258 is unique due to its specific spirocyclic structure and its potent activity in modulating amyloid and synuclein pathways
Eigenschaften
Molekularformel |
C11H12N4O3 |
---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
2-[5-[(4-methoxyphenyl)methyl]tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C11H12N4O3/c1-18-9-4-2-8(3-5-9)6-10-12-14-15(13-10)7-11(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
LNAQQMLPTPYGOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NN(N=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.